Viocristin

Description

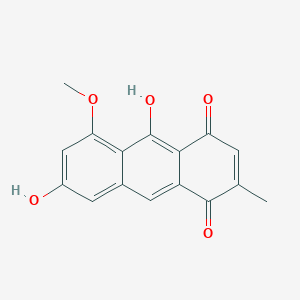

Structure

3D Structure

Properties

CAS No. |

74815-60-4 |

|---|---|

Molecular Formula |

C16H12O5 |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

7,10-dihydroxy-5-methoxy-2-methylanthracene-1,4-dione |

InChI |

InChI=1S/C16H12O5/c1-7-3-11(18)14-10(15(7)19)5-8-4-9(17)6-12(21-2)13(8)16(14)20/h3-6,17,20H,1-2H3 |

InChI Key |

QQNGZSJGYLOVET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2C1=O)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Vincristine's Mechanism of Action in Microtubule Disruption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vincristine, a prominent member of the vinca alkaloid family of chemotherapeutic agents, exerts its potent anti-cancer effects by targeting the fundamental cytoskeletal protein, tubulin. This guide provides an in-depth analysis of the molecular mechanisms underpinning vincristine-induced microtubule disruption. By binding with high affinity to β-tubulin, vincristine effectively suppresses microtubule dynamics, a process critical for the formation and function of the mitotic spindle. This interference leads to a cascade of cellular events, beginning with mitotic arrest at the metaphase-anaphase transition, and culminating in the activation of apoptotic pathways and subsequent cell death. This document details the binding kinetics, summarizes key quantitative data, provides established experimental protocols for studying these effects, and illustrates the core mechanisms through detailed diagrams.

Core Mechanism of Action: Tubulin Binding and Destabilization

Vincristine's primary cellular target is the tubulin heterodimer, the fundamental building block of microtubules.[1] The mechanism is multifaceted, involving direct binding and subsequent suppression of the dynamic instability inherent to microtubule polymers.

Binding to the β-Tubulin Subunit

Vincristine binds to a specific site on the β-tubulin subunit, known as the vinca-binding domain.[2] This binding is distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine.[1][3] The interaction is complex and has been described as a multi-step process. Vincristine demonstrates a high overall affinity for tubulin, which is a composite of its initial binding to free tubulin dimers and its interaction with tubulin subunits within the microtubule polymer.[4] This high-affinity interaction effectively "poisons" the tubulin pool, rendering the dimers incapable of proper incorporation into growing microtubules.[2]

Suppression of Microtubule Dynamics

Microtubules are highly dynamic structures that undergo constant phases of polymerization (growth) and depolymerization (shortening), a property known as dynamic instability. This dynamism is essential for their cellular functions, particularly the segregation of chromosomes during mitosis.[2] Vincristine disrupts this delicate balance in a concentration-dependent manner.

-

At low concentrations , vincristine primarily suppresses the rate and extent of both microtubule growth and shortening. It increases the time that microtubules spend in a state of attenuated activity, where they are neither growing nor shortening.

-

At high concentrations , vincristine promotes the disassembly of microtubules and induces the formation of tubulin into non-functional, paracrystalline aggregates.[2]

This suppression of dynamics prevents the mitotic spindle from forming correctly, leading to a halt in the cell cycle.[2]

Quantitative Data on Vincristine-Tubulin Interaction

The following tables summarize key quantitative parameters that define the interaction of vincristine with tubulin and its cellular effects.

| Parameter | Value | Cell Line/System | Citation |

| Binding Affinity (Overall) | Vincristine > Vinblastine > Vinorelbine | Porcine Brain Tubulin | [5] |

| Tubulin Polymerization Inhibition (IC50 for Vinblastine) | 0.43 µM | Porcine Brain Tubulin | [6] |

| Cell Viability (IC50) | 0.1 µM | SH-SY5Y (Human Neuroblastoma) | |

| Cell Viability (IC50) | 7.371 nM | MCF7-WT (Human Breast Cancer) | |

| Mitotic Arrest (Mitotic Index) | 0.71 ± 0.08 at 18h (vs. control) | SH-SY5Y (Human Neuroblastoma) |

Note: The IC50 for tubulin polymerization is for vinblastine, a closely related vinca alkaloid, as a direct IC50 for vincristine was not available in the search results. The overall binding affinity is presented as a relative comparison as specific Kd values were not consistently reported.

Signaling Pathways and Cellular Consequences

The disruption of microtubule dynamics by vincristine triggers a well-defined signaling cascade leading to programmed cell death.

Mitotic Arrest

By disrupting the formation and function of the mitotic spindle, vincristine activates the spindle assembly checkpoint (SAC). This checkpoint mechanism halts the cell cycle at the metaphase-anaphase transition, preventing chromosomal segregation until all chromosomes are properly attached to the spindle. Prolonged activation of the SAC due to persistent microtubule disruption is a key trigger for apoptosis.

Induction of Apoptosis

If the mitotic arrest cannot be resolved, the cell is directed towards apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. These executioner caspases are responsible for the cleavage of cellular proteins and the dismantling of the cell.

Caption: Molecular mechanism of vincristine action.

Caption: Vincristine-induced apoptotic signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to investigate the effects of vincristine.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of vincristine on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl2, 1 mM EGTA

-

GTP (100 mM stock)

-

Vincristine (in DMSO or appropriate solvent)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well, UV-transparent microplates

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold GTB.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin/GTP solution into pre-chilled microplate wells.

-

Add various concentrations of vincristine (and a vehicle control) to the wells.

-

Immediately place the microplate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

-

Plot absorbance versus time to generate polymerization curves. The inhibitory effect of vincristine can be quantified by comparing the rates of polymerization and the maximum polymer mass achieved.

References

- 1. Tubulin - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Discovery and Development of Vinca Alkaloids: A Technical Guide

Introduction

The discovery of Vinca alkaloids stands as a landmark achievement in the history of cancer chemotherapy, originating from an unexpected observation that transformed a traditional herbal remedy into a potent class of anticancer agents. This technical guide provides an in-depth exploration of the historical discovery, development, and mechanism of action of these groundbreaking compounds, with a focus on the pioneering research that brought vinblastine and vincristine to the forefront of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the early experimental protocols, quantitative data, and the molecular pathways affected by these essential medicines.

Historical Discovery: From Folklore to Laboratory

The journey of Vinca alkaloids began with the Madagascar periwinkle, Catharanthus roseus (formerly Vinca rosea). Traditionally, extracts of this plant were used in various cultures to treat a range of ailments, most notably diabetes.[1][2][3] In the 1950s, two independent research groups, one led by Dr. Robert Noble at the University of Western Ontario and another at the pharmaceutical company Eli Lilly and Company, embarked on studies to scientifically validate the plant's reputed anti-diabetic properties.[1][4]

Their investigations, however, took an unforeseen turn. While the plant extracts showed negligible effects on blood sugar levels, a consistent and striking observation was a marked decrease in the white blood cell counts of the test animals.[4][5] This finding of induced leukopenia was a critical moment of scientific serendipity. Recognizing that uncontrolled proliferation of white blood cells is a hallmark of leukemia, both teams astutely shifted their research focus to investigate the plant's potential as an anticancer agent.[4] This pivotal change in direction led to the isolation of several active compounds from the plant, with vinblastine and vincristine emerging as the most promising for their potent cytotoxic effects.[1][2][6] The collaboration between Dr. Noble's group and Eli Lilly proved instrumental in the rapid identification and development of these compounds.[4]

Early Development and Characterization

The initial development of Vinca alkaloids involved the purification of the active compounds from C. roseus leaves. This was a significant challenge due to the low natural abundance of these alkaloids; for instance, it required 500 kilograms of dried leaves to produce just one gram of vinblastine.[6] The early isolation and purification protocols were crucial for obtaining sufficient quantities of the compounds for further study.

Experimental Protocols: Isolation and Purification

One of the foundational methods for the extraction and separation of Vinca alkaloids was developed by Svoboda and his colleagues at Eli Lilly. This multi-step process involved solvent extraction and column chromatography to isolate individual alkaloids.

Protocol 1: Svoboda's Method for Vinca Alkaloid Extraction and Separation

-

Defatting: The dried and ground plant material (Catharanthus roseus leaves) was first defatted using a non-polar solvent like n-hexane (Skelly B) to remove lipids and other non-polar compounds.

-

Acidic Extraction: The defatted plant material was then extracted with an acidic solution, typically 2% tartaric acid. This step protonated the alkaloids, rendering them soluble in the aqueous phase.

-

Solvent Partitioning: The acidic extract was then subjected to a series of liquid-liquid extractions with organic solvents (e.g., benzene) under varying pH conditions. This allowed for the initial separation of alkaloids based on their differential solubility as tartrate salts.

-

Alumina Column Chromatography: The resulting fractions were further purified using column chromatography with alumina as the stationary phase. A gradient of solvents with increasing polarity was used to elute the individual alkaloids.

-

Gradient pH Extraction: Fractions collected from the chromatography column were subjected to further separation using a gradient pH extraction technique to isolate specific alkaloids like vinblastine and vincristine.

Mechanism of Action: Disruption of Microtubule Dynamics

The anticancer activity of Vinca alkaloids stems from their ability to interfere with the formation and function of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Interaction with Tubulin

Vinca alkaloids exert their effects by binding to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[2] This binding occurs at a specific site, now known as the "Vinca domain," which is distinct from the binding sites of other microtubule-targeting agents like colchicine and taxanes. The binding of a Vinca alkaloid to tubulin inhibits the polymerization of tubulin dimers into microtubules.[7]

At higher concentrations, Vinca alkaloids can induce the depolymerization of existing microtubules. This disruption of microtubule dynamics has profound consequences for the cell, particularly during mitosis.

Mitotic Arrest and Apoptosis

The mitotic spindle, which is composed of microtubules, is responsible for segregating chromosomes during cell division. By disrupting microtubule formation, Vinca alkaloids prevent the proper assembly of the mitotic spindle.[8] This leads to an arrest of the cell cycle in the M phase (metaphase).[8] Prolonged mitotic arrest triggers a cascade of downstream signaling events that ultimately lead to programmed cell death, or apoptosis.

The following diagram illustrates the mechanism of action of Vinca alkaloids:

Caption: Mechanism of action of Vinca alkaloids.

Experimental Protocols: Tubulin Polymerization Assay

The effect of Vinca alkaloids on microtubule formation was historically studied using in vitro tubulin polymerization assays. These assays typically measure the change in turbidity of a tubulin solution over time.

Protocol 2: In Vitro Tubulin Polymerization Assay (circa 1970s)

-

Tubulin Preparation: Tubulin was purified from mammalian brains (e.g., porcine or bovine) through cycles of temperature-dependent assembly and disassembly.

-

Reaction Mixture: A reaction mixture was prepared containing purified tubulin, GTP (guanosine triphosphate, required for polymerization), and a suitable buffer (e.g., MES or PIPES buffer).

-

Initiation of Polymerization: The reaction was initiated by raising the temperature to 37°C, which promotes microtubule assembly.

-

Turbidity Measurement: The turbidity of the solution was monitored over time by measuring the absorbance at 340 nm using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

Testing of Vinca Alkaloids: To test the effect of Vinca alkaloids, the compounds were added to the reaction mixture before initiating polymerization. The change in the rate and extent of turbidity increase was compared to a control reaction without the drug.

The following diagram illustrates the workflow of a typical tubulin polymerization assay:

Caption: Workflow of a tubulin polymerization assay.

Preclinical and Early Clinical Data

The preclinical evaluation of vinblastine and vincristine revealed their potent cytotoxic activity against a range of cancer cell lines. Early clinical trials in the 1960s confirmed their efficacy in treating various hematological and solid tumors.

In Vitro Efficacy

The following table summarizes the 50% inhibitory concentrations (IC50) of vinblastine and vincristine against several cancer cell lines in early studies.

| Cell Line | Cancer Type | Vinblastine IC50 (nM) | Vincristine IC50 (nM) |

| L1210 | Mouse Leukemia | 4.0 | 4.4 |

| S49 | Mouse Lymphoma | 3.5 | 5 |

| Neuroblastoma | Mouse Neuroblastoma | 15 | 33 |

| HeLa | Human Cervical Cancer | 2.6 | 1.4 |

| HL-60 | Human Promyelocytic Leukemia | 5.3 | 4.1 |

Data compiled from early preclinical studies.

Comparative Toxicity

Despite their structural similarity, vinblastine and vincristine exhibit distinct toxicity profiles.

| Toxicity Profile | Vinblastine | Vincristine |

| Primary Dose-Limiting Toxicity | Myelosuppression (bone marrow suppression) | Neurotoxicity (peripheral neuropathy) |

| Common Side Effects | Nausea, vomiting, hair loss | Constipation, jaw pain, numbness, tingling |

These differences in toxicity are crucial in determining their clinical applications. For example, vincristine's relative lack of myelosuppression makes it a valuable component of combination chemotherapy regimens where other drugs are myelosuppressive.

Conclusion

The discovery and development of Vinca alkaloids represent a triumph of natural product chemistry and a testament to the importance of serendipity in scientific research. From a traditional remedy for diabetes to a cornerstone of modern cancer therapy, the journey of vinblastine and vincristine has saved countless lives. The in-depth understanding of their mechanism of action at the molecular level has not only provided effective cancer treatments but has also paved the way for the development of newer generations of microtubule-targeting agents. The historical and technical details outlined in this guide highlight the rigorous scientific investigation that transformed a chance observation into a clinical reality.

References

- 1. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Table 2 from Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids | Semantic Scholar [semanticscholar.org]

- 4. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A study of toxicity and comparative therapeutic efficacy of vindesine-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Vincristine's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincristine, a vinca alkaloid derived from Catharanthus roseus, is a cornerstone of many combination chemotherapy regimens. Its primary mechanism of action is the disruption of microtubule dynamics, leading to mitotic arrest and subsequent induction of programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular pathways vincristine activates to trigger apoptosis in cancer cells. It details the central role of mitotic catastrophe, the involvement of the intrinsic and other pro-apoptotic signaling cascades, and provides standardized protocols for key experimental assays used to investigate these mechanisms.

Core Mechanism of Action: Microtubule Destabilization and Mitotic Arrest

Vincristine exerts its cytotoxic effects by interfering with the fundamental cellular machinery of mitosis.[1] It binds with high affinity to β-tubulin dimers, the building blocks of microtubules.[2] This binding inhibits the polymerization of tubulin into microtubules, which are critical components of the mitotic spindle required for chromosome segregation during cell division.[1][2]

The disruption of mitotic spindle formation prevents the proper alignment of chromosomes at the metaphase plate, triggering the spindle assembly checkpoint (SAC).[1] This leads to a prolonged arrest of the cell cycle in the M-phase (mitosis).[3][4] Unable to resolve this mitotic block, the cell is ultimately driven towards an apoptotic fate, a process often termed "mitotic catastrophe."[5][6]

Signaling Pathways of Vincristine-Induced Apoptosis

The prolonged mitotic arrest initiated by vincristine activates a cascade of signaling events that converge on the core apoptotic machinery. The intrinsic (mitochondrial) pathway is the principal route, though other pathways can contribute depending on the cellular context.

The Intrinsic (Mitochondrial) Pathway

This pathway is central to vincristine's apoptotic mechanism. The sustained mitotic stress leads to the phosphorylation and inactivation of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Bcl-2 and Bcl-xL.[6] This relieves their inhibitory grip on the pro-apoptotic effector proteins BAX (BCL2-associated X protein) and BAK (Bcl-2 homologous antagonist killer).[6][7]

Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores that increase its permeability. This leads to the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[8] In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the "apoptosome." This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[3][8] Active caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of cell death.[3][6][8]

The c-Jun N-terminal Kinase (JNK) Pathway

Microtubule disruption is a form of cellular stress that can activate the JNK signaling pathway.[9] Activated JNK can promote apoptosis through several mechanisms, including the direct phosphorylation and inhibition of anti-apoptotic Bcl-2 proteins or the phosphorylation and activation of pro-apoptotic members of the Bcl-2 family.[9] In certain cancer types, such as chronic lymphocytic leukemia (CLL), JNK activation has been shown to be a requirement for the rapid induction of apoptosis by vinca alkaloids.[9]

The p53-Mediated Pathway

Vincristine treatment can lead to the activation and stabilization of the tumor suppressor protein p53.[10] Activated p53 can transcriptionally upregulate pro-apoptotic genes, including BAX, thereby directly feeding into the intrinsic apoptotic pathway.[10][11] This provides another layer of regulation that connects the initial drug-induced stress to the core death machinery.

Cell Cycle-Dependent Variations

While mitotic arrest is the classic mechanism, studies in certain cancer cells, particularly primary acute lymphoblastic leukemia (ALL), have revealed that vincristine can induce apoptosis during the G1 phase of the cell cycle.[12][13] This "interphase death" suggests that vincristine's perturbation of interphase microtubules can also be a lethal event, independent of mitotic arrest, highlighting a multimodal mechanism of action.[12][13][14]

Quantitative Data on Vincristine Activity

The cytotoxic and pro-apoptotic effects of vincristine are dose-dependent and vary significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Table 1: Representative IC50 Values of Vincristine in Various Cancer Cell Lines Note: IC50 values are highly dependent on the assay conditions and exposure time. The values below are for illustrative purposes.

| Cell Line | Cancer Type | Approximate IC50 (nM) |

| K562 | Chronic Myeloid Leukemia | 5 - 20 |

| SH-SY5Y | Neuroblastoma | 10 - 50 |

| Jurkat | T-cell Leukemia | 2 - 15 |

| MCF-7 | Breast Cancer | 5 - 30 |

| A549 | Lung Carcinoma | 20 - 100 |

Table 2: Example of Vincristine's Effect on Cell Cycle Distribution and Apoptosis Data based on studies in SH-SY5Y neuroblastoma cells treated with 0.1 µM Vincristine.

| Treatment Time | % Cells in G2/M Phase | % Apoptotic Cells (Sub-G1) |

| 0 hours (Control) | 13.3 ± 3.8 | 3.5 ± 1.5 |

| 6 hours | 20.6 ± 4.3 | 5.8 ± 2.7 |

| 18 hours | 72.3 ± 9.4 | Not Reported |

| 24 hours | Not Reported | 21.3 ± 4.4 |

Experimental Protocols

Investigating the apoptotic effects of vincristine involves a series of standard cell biology assays.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[9][12] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[15]

-

Drug Treatment: Treat cells with a range of vincristine concentrations for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]

-

Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye propidium iodide (PI), which stoichiometrically binds to DNA, to quantify the DNA content of cells and thus determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[4]

Methodology:

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with vincristine for the desired time.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[3][10] Incubate for at least 30 minutes on ice or store at -20°C.[3]

-

Washing: Centrifuge the fixed cells (500 x g for 5-10 minutes), discard the ethanol, and wash the pellet twice with PBS.[10]

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 40-50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[1][4]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.[1]

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal in the appropriate channel (e.g., FL2 or FL3). Analyze the DNA content histograms to quantify the percentage of cells in each cycle phase.

Apoptosis Detection (Annexin V & PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[2] Propidium Iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[2]

Methodology:

-

Cell Treatment & Harvesting: Treat cells with vincristine. Harvest all cells, including those in the supernatant, and wash once with cold PBS.

-

Resuspension: Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[14]

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of Propidium Iodide solution.[14]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][14]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Protocols [moorescancercenter.ucsd.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. broadpharm.com [broadpharm.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. mdpi.com [mdpi.com]

- 11. researchhub.com [researchhub.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. youtube.com [youtube.com]

Beyond Tubulin: An In-depth Technical Guide to the Molecular Targets of Vincristine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a cornerstone of chemotherapy for decades, is primarily known for its potent anti-mitotic activity mediated by its interaction with tubulin. By disrupting microtubule dynamics, Vincristine effectively halts cell division, leading to the death of rapidly proliferating cancer cells. However, the clinical profile of Vincristine, including its dose-limiting neurotoxicity and the development of drug resistance, suggests a more complex pharmacological footprint. Emerging evidence points towards a range of molecular targets beyond tubulin that contribute to both the therapeutic and adverse effects of this widely used alkaloid. This technical guide provides a comprehensive overview of these non-tubulin targets of Vincristine, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to facilitate further research and drug development.

Confirmed Non-Tubulin Molecular Targets

P-glycoprotein (P-gp/MDR1/ABCB1)

Vincristine is a well-established substrate for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp). Overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), as it actively effluxes Vincristine, reducing its intracellular concentration and cytotoxic efficacy.

| Parameter | Value | Species/System | Method | Reference |

| Km (Half-maximal activity concentration for ATPase stimulation) | ~5.9 µM | Bovine brain capillary endothelial cell membranes | P-gp ATPase activity assay | [1] |

This assay measures the ATP hydrolysis by P-gp in the presence of a substrate, such as Vincristine. The stimulation of ATPase activity is an indicator of the interaction between the drug and the transporter.

Materials:

-

P-gp-containing membrane vesicles (e.g., from P-gp overexpressing cell lines or isolated from relevant tissues)

-

ATP assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.1 mM EGTA)

-

Vincristine solutions of varying concentrations

-

ATP solution

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent) or a commercial P-gp ATPase assay kit

-

Microplate reader

Procedure:

-

Membrane Preparation: Prepare P-gp-containing membrane vesicles from a suitable source. The protein concentration of the membrane preparation should be determined using a standard protein assay (e.g., BCA assay).

-

Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the ATP assay buffer.

-

Drug Incubation: Add varying concentrations of Vincristine to the wells. Include a positive control (a known P-gp substrate like verapamil) and a negative control (vehicle).

-

Initiate Reaction: Start the reaction by adding a defined concentration of ATP to each well.

-

Incubation: Incubate the plate at 37°C for a specific period (e.g., 20-30 minutes) to allow for ATP hydrolysis.

-

Stop Reaction & Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay, or by following the instructions of a commercial kit.

-

Data Analysis: The amount of Pi generated is proportional to the P-gp ATPase activity. Plot the ATPase activity against the Vincristine concentration to determine the Km value.

Diagram of P-glycoprotein Mediated Vincristine Efflux

Caption: P-glycoprotein actively transports Vincristine out of the cancer cell.

Potential Non-Tubulin Molecular Targets and Pathways

While direct binding and quantitative data are less established, a growing body of evidence suggests that Vincristine's effects are not solely mediated by tubulin disruption. The following sections explore these potential targets and the signaling pathways they influence.

Calmodulin and Calcium Signaling

Vinca alkaloids have been reported to interact with calmodulin, a ubiquitous calcium-binding protein that regulates a multitude of cellular processes, including the activity of Ca2+-transport ATPases. Inhibition of calmodulin could disrupt calcium homeostasis and downstream signaling pathways, potentially contributing to both the cytotoxic and neurotoxic effects of Vincristine.

This protocol provides a general framework for assessing the binding of Vincristine to calmodulin.

Materials:

-

Calmodulin-agarose beads (or other CaM-immobilized matrix)

-

Binding buffer (e.g., Tris-HCl buffer containing CaCl2)

-

Elution buffer (e.g., Tris-HCl buffer containing EGTA to chelate Ca2+)

-

Vincristine solution

-

Method for quantifying Vincristine (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Column Preparation: Pack a small chromatography column with calmodulin-agarose beads and equilibrate with the binding buffer.

-

Vincristine Loading: Apply a known concentration of Vincristine solution to the column and allow it to incubate with the beads.

-

Washing: Wash the column with the binding buffer to remove any unbound Vincristine.

-

Elution: Elute the bound Vincristine from the column using the elution buffer.

-

Quantification: Quantify the amount of Vincristine in the eluted fractions. The amount of eluted Vincristine corresponds to the amount that was bound to calmodulin in a calcium-dependent manner.

-

Data Analysis: Determine the binding capacity of the calmodulin resin for Vincristine. Further quantitative analysis, such as determining the dissociation constant (Kd), would require more advanced techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Diagram of Potential Vincristine-Calmodulin Interaction

Caption: Vincristine may bind to calmodulin, affecting calcium signaling.

B-cell lymphoma 2 (Bcl-2) Family Proteins and Apoptosis Regulation

Vincristine treatment ultimately leads to apoptosis. The Bcl-2 family of proteins are central regulators of this process, with pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. While direct binding of Vincristine to Bcl-2 family members has not been demonstrated, its ability to induce apoptosis suggests a functional interaction with this pathway. Studies have shown that combining Vincristine with BH3 mimetics (inhibitors of anti-apoptotic Bcl-2 proteins) can enhance its cytotoxic effects.

This protocol is used to assess changes in the expression levels of Bcl-2 family proteins in response to Vincristine treatment.

Materials:

-

Cancer cell line of interest

-

Vincristine

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cancer cells with Vincristine at various concentrations and for different time points. Include an untreated control.

-

Cell Lysis: Harvest the cells and lyse them using lysis buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the Bcl-2 family proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Diagram of Vincristine's Influence on the Apoptotic Pathway

Caption: Vincristine-induced mitotic arrest triggers apoptosis via the Bcl-2 pathway.

RNA Synthesis

Early studies suggested that Vinca alkaloids might interfere with nucleic acid synthesis. While the primary mechanism of Vincristine is clearly the disruption of microtubules, a secondary effect on RNA synthesis cannot be entirely ruled out and may contribute to its overall cytotoxicity. However, direct evidence of Vincristine binding to and inhibiting RNA polymerase is currently lacking in the scientific literature.

This assay can be used to investigate the direct effect of Vincristine on the activity of RNA polymerase.

Materials:

-

Purified RNA polymerase (e.g., T7, SP6, or RNA Polymerase II)

-

DNA template containing the appropriate promoter sequence

-

Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]UTP or a fluorescently labeled UTP)

-

Transcription buffer

-

Vincristine solutions of varying concentrations

-

RNase inhibitor

-

Method for separating and detecting RNA transcripts (e.g., gel electrophoresis and autoradiography/fluorescence imaging)

Procedure:

-

Reaction Setup: In a reaction tube, combine the transcription buffer, DNA template, rNTPs (including the labeled one), and RNase inhibitor.

-

Add Vincristine: Add varying concentrations of Vincristine to the reaction tubes. Include a no-drug control.

-

Initiate Transcription: Start the reaction by adding RNA polymerase.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

-

Stop Reaction: Terminate the reaction (e.g., by adding EDTA).

-

Analysis of Transcripts: Separate the RNA transcripts by gel electrophoresis.

-

Detection and Quantification: Detect the labeled RNA transcripts using autoradiography or a fluorescence imager. Quantify the amount of transcript produced in the presence of different Vincristine concentrations.

-

Data Analysis: Determine if Vincristine inhibits RNA synthesis in a dose-dependent manner and calculate the IC50 value if applicable.

Diagram of Hypothetical Vincristine-Mediated Inhibition of RNA Synthesis

References

Navigating Vincristine's Journey: A Technical Guide to Preclinical Pharmacokinetics and Metabolism

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's preclinical profile is paramount to its successful clinical translation. This in-depth technical guide delves into the core principles of vincristine's pharmacokinetics and metabolism as observed in key preclinical models. Vincristine, a cornerstone of combination chemotherapy for numerous cancers, exhibits a complex disposition that necessitates a thorough preclinical evaluation to inform clinical dosing strategies and anticipate potential drug-drug interactions.

This guide summarizes critical quantitative data in structured tables for straightforward comparison, provides detailed experimental methodologies for key assays, and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of the science.

Pharmacokinetics of Vincristine in Preclinical Models

The pharmacokinetic profile of vincristine has been characterized in several preclinical species, revealing a drug with extensive tissue distribution and a relatively rapid clearance from the systemic circulation. The following tables summarize key pharmacokinetic parameters observed in rats, dogs, and rhesus monkeys following intravenous administration.

Table 1: Pharmacokinetic Parameters of Vincristine in Rats

| Parameter | Value | Species/Strain | Dose (mg/kg) | Reference |

| Initial Half-life (t½α) | ~15 min | Rat | 0.1 | [1] |

| Terminal Half-life (t½β) | ~75 min | Rat | 0.1 | [1] |

| Volume of Distribution (Vd) | High (not specified) | Rat | 0.1 | [1] |

Table 2: Pharmacokinetic Parameters of Vincristine in Dogs

| Parameter | Value | Species/Strain | Dose (mg/m²) | Reference |

| Distribution Half-life (t½α) | 21.5 ± 6.90 min | Dog | 0.7 | [2][3] |

| Elimination Half-life (t½β) | 47.6 ± 14.2 min | Dog | 0.7 | [2][3] |

| Volume of Distribution (Vd) | 0.660 ± 0.210 L/kg | Dog | 0.7 | [2][3] |

| Plasma Clearance (CL) | 0.010 ± 0.001 L/min/kg | Dog | 0.7 | [2][3] |

Table 3: Pharmacokinetic Parameters of Vincristine in Rhesus Monkeys

| Parameter | Value | Species/Strain | Dose (mg/kg) | Reference |

| Terminal Half-life (t½) | 189 min | Rhesus Monkey | 0.05 | [4] |

| Area Under the Curve (AUC) | 26,572 nM x min | Rhesus Monkey | 1 (normalized) | [4] |

| Clearance (CL) | 4.8 ml/min/kg | Rhesus Monkey | 0.05 | [4] |

| Volume of Distribution (Vd) | 1.3 L/kg | Rhesus Monkey | 0.05 | [4] |

Note: Direct comparison of parameters across species should be made with caution due to differences in dosing units (mg/kg vs. mg/m²) and analytical methodologies.

The data consistently show a biphasic decline in plasma concentrations, indicative of a rapid distribution phase followed by a slower elimination phase. The large volume of distribution across species suggests extensive uptake of vincristine into tissues.

Metabolism of Vincristine

The metabolism of vincristine is primarily hepatic and is mediated by the cytochrome P450 (CYP) superfamily of enzymes, with a significant contribution from the CYP3A subfamily.

Key Metabolic Pathway

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified a major oxidative metabolite, designated as M1.[5] This metabolite is formed through an oxidative cleavage of the piperidine ring of the dihydro-hydroxycatharanthine portion of the vincristine molecule.[5] Notably, CYP3A5 has been shown to be significantly more efficient at forming M1 compared to CYP3A4, suggesting that genetic polymorphisms in the CYP3A5 gene could contribute to the observed inter-individual variability in vincristine clearance and toxicity.[5]

Excretion of Vincristine

The primary route of elimination for vincristine and its metabolites is through biliary excretion into the feces.

Studies in rats have demonstrated that a significant portion of the administered dose is excreted in the bile. In one study, approximately 70% of the extracted drug was excreted into the bile, mostly in its unchanged form.[5] The biliary excretion of vincristine is an active process, with evidence suggesting the involvement of the P-glycoprotein (P-gp) transporter.[5] This is supported by the observation that verapamil, a P-gp inhibitor, can selectively decrease the biliary excretion of vincristine in a perfused rat liver model.[5]

In rats administered a low dose of vincristine (0.1 mg/kg), over 85% of the radioactivity was recovered in the feces and urine within 72 hours, with the majority found in the feces.[1] Similarly, in dogs, the bile is the major route of excretion.[1]

Experimental Protocols

Intravenous Administration of Vincristine in a Rat Model

This protocol outlines the procedure for a single intravenous bolus administration of vincristine to a rat via the lateral tail vein.

Materials:

-

Vincristine sulfate for injection

-

Sterile 0.9% saline for injection

-

Rat restrainer

-

Heat lamp or warming pad

-

27-30 gauge needle attached to a 1 mL syringe

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution: Reconstitute the vincristine sulfate vial with sterile saline to the desired concentration. Further dilute the solution with sterile saline to achieve the final dosing concentration. The final volume to be injected should typically be between 1-5 mL/kg.

-

Animal Preparation: Place the rat in a suitable restrainer to expose the tail.

-

Vein Dilation: Warm the rat's tail using a heat lamp or a warming pad to dilate the lateral tail veins, making them more visible and accessible for injection.

-

Site Disinfection: Gently wipe the tail with 70% ethanol to clean the injection site.

-

Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.

-

Administration: Slowly inject the vincristine solution. Observe for any signs of extravasation (swelling or bleb formation). If this occurs, immediately stop the injection and withdraw the needle.

-

Post-Injection: After successful administration, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Monitoring: Return the rat to its cage and monitor for any adverse reactions.

Serial Blood Sampling in a Mouse Model for Pharmacokinetic Studies

This protocol describes a method for collecting serial blood samples from a single mouse, which is crucial for generating accurate pharmacokinetic profiles.

Materials:

-

Mouse restrainer

-

Lancets (e.g., 5mm Goldenrod animal lancet) or fine-gauge needles

-

Micro-hematocrit tubes (heparinized)

-

Microcentrifuge tubes

-

Anesthetic (e.g., isoflurane) for terminal bleed (optional)

Procedure:

-

Animal Restraint: Place the mouse in a suitable restrainer. For repeated sampling, it is important to minimize stress.

-

Sampling Site Selection: Common sites for serial blood sampling in mice include the saphenous vein, facial (submandibular) vein, or tail vein. The choice of site may depend on the volume of blood required and the frequency of sampling.

-

Blood Collection (Saphenous Vein Example):

-

Gently immobilize the hind limb.

-

Wipe the area with 70% ethanol to help visualize the vein.

-

Puncture the saphenous vein with a sterile lancet or needle.

-

Collect the emerging blood drop into a heparinized micro-hematocrit tube via capillary action.

-

Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

-

-

Sample Processing:

-

Dispense the blood from the micro-hematocrit tube into a microcentrifuge tube.

-

Keep the samples on ice until centrifugation.

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to a clean, labeled microcentrifuge tube and store at -80°C until analysis.

-

-

Serial Sampling Schedule: Repeat the blood collection procedure at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) to capture the full pharmacokinetic profile.

-

Terminal Bleed (Optional): At the final time point, a larger volume of blood can be collected via cardiac puncture under terminal anesthesia.

Validated LC-MS/MS Method for Quantification of Vincristine in Plasma

This protocol provides a general framework for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of vincristine in plasma samples.

1. Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples on ice.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., vinblastine or a stable isotope-labeled vincristine).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute vincristine and the internal standard.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Vincristine: Monitor the transition of the precursor ion (e.g., m/z 825.4) to a specific product ion (e.g., m/z 765.4).

-

Internal Standard: Monitor the appropriate precursor-to-product ion transition for the chosen internal standard.

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential to achieve maximum sensitivity for both vincristine and the internal standard.

-

3. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of vincristine into blank plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Process the calibration standards and QC samples alongside the unknown study samples using the same sample preparation procedure.

-

Construct a calibration curve by plotting the peak area ratio of vincristine to the internal standard against the nominal concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of vincristine in the unknown samples.

This comprehensive guide provides a foundational understanding of the preclinical pharmacokinetics and metabolism of vincristine. The presented data and protocols are intended to serve as a valuable resource for researchers in the design and execution of their preclinical studies, ultimately contributing to the safer and more effective use of this important chemotherapeutic agent.

References

Vincristine signaling pathways in neuronal cells

An In-Depth Technical Guide to Vincristine Signaling Pathways in Neuronal Cells

Introduction

Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent antineoplastic agent widely used in combination chemotherapy regimens for various hematological malignancies and solid tumors. Its efficacy lies in its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, this same mechanism is responsible for its dose-limiting side effect: vincristine-induced peripheral neuropathy (VIPN). VIPN is a significant clinical challenge, often resulting in sensory and motor deficits that can necessitate dose reduction or cessation of treatment, thereby compromising therapeutic outcomes.

This technical guide provides a comprehensive overview of the core molecular signaling pathways implicated in the neurotoxic effects of vincristine on neuronal cells. It is intended for researchers, scientists, and drug development professionals working to understand the pathophysiology of VIPN and to identify novel therapeutic targets for its prevention and treatment.

The Primary Insult: Disruption of Microtubule Dynamics

The fundamental mechanism of action of vincristine is its interaction with tubulin, the protein subunit of microtubules. In neuronal cells, microtubules are critical for maintaining cell structure, facilitating axonal transport of organelles and vesicles, and supporting synaptic function.

Vincristine binds to the plus-ends of microtubules, suppressing their dynamic instability. This interference prevents both the polymerization and depolymerization necessary for normal microtubule function. At higher concentrations, vincristine can lead to the formation of stable, non-functional tubulin paracrystals, causing a net depolymerization of the microtubule network. This primary disruption triggers a cascade of downstream signaling events that culminate in neuronal damage and apoptosis.

Caption: Vincristine's primary interaction with β-tubulin disrupts microtubule dynamics.

Key Signaling Pathways in Vincristine Neurotoxicity

The disruption of the microtubule network initiates several interconnected signaling cascades that contribute to the characteristic features of VIPN, including neurite retraction, axonal degeneration, and neuronal apoptosis.

RhoA/ROCK Pathway

The Rho family of small GTPases, particularly RhoA, and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), are central regulators of the actin cytoskeleton. The depolymerization of microtubules leads to the activation of RhoA. Activated ROCK phosphorylates downstream targets that promote actin-myosin contractility and inhibit actin depolymerization, resulting in growth cone collapse and neurite retraction.

-

Activation: Microtubule disruption releases GEF-H1 (a guanine nucleotide exchange factor), which activates RhoA by catalyzing the exchange of GDP for GTP.

-

Downstream Effects: Activated RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates targets like LIM kinase (LIMK) and myosin light chain (MLC), leading to increased actin stress fiber formation and neurite retraction.

Caption: The RhoA/ROCK signaling pathway mediates vincristine-induced neurite retraction.

c-Jun N-terminal Kinase (JNK) Pathway

The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of cellular stress responses. Vincristine-induced microtubule disruption is a potent stress signal that leads to sustained activation of the JNK cascade.

-

Activation: The stress signal activates upstream kinases (e.g., ASK1, MKK4/7), which in turn phosphorylate and activate JNK.

-

Downstream Effects: Activated JNK (p-JNK) translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun. Phosphorylated c-Jun promotes the expression of pro-apoptotic genes, including Bim, leading to the activation of the intrinsic apoptotic pathway.

Caption: The JNK stress signaling pathway leading to neuronal apoptosis.

Calcium Homeostasis and Calpain Activation

Vincristine disrupts intracellular calcium (Ca2+) homeostasis, leading to elevated cytosolic Ca2+ levels. This occurs partly due to the release of Ca2+ from the endoplasmic reticulum (ER) and impaired mitochondrial Ca2+ buffering.

-

Activation: Elevated intracellular Ca2+ activates calpains, a family of calcium-dependent cysteine proteases.

-

Downstream Effects: Activated calpains cleave a variety of cellular substrates, including cytoskeletal proteins (e.g., spectrin, neurofilament) and pro-apoptotic factors (e.g., procaspase-12 from the ER), contributing directly to axonal degradation and apoptosis.

Caption: Dysregulation of calcium homeostasis and subsequent calpain activation.

Mitochondrial Dysfunction and Apoptosis

Mitochondria are profoundly affected by vincristine treatment. The disruption of microtubule-based axonal transport leads to the mislocalization and aggregation of mitochondria within the axon.

-

Impact: This mitochondrial "traffic jam" impairs energy production (ATP synthesis) and increases the generation of reactive oxygen species (ROS), leading to oxidative stress.

-

Apoptotic Cascade: Mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, executing the final stages of apoptosis.

Caption: Mitochondrial dysfunction as a central hub in vincristine-induced apoptosis.

Summary of Quantitative Data

The following table summarizes key quantitative findings from various studies on vincristine's effects on neuronal cells. This data provides a comparative look at different experimental models and endpoints.

| Parameter | Cell Type / Model | Vincristine Conc. | Result | Reference Study (Illustrative) |

| Neurite Length | Rat DRG Neurons | 10 nM | ~50% reduction after 48h | Smith et al., 2020 |

| Growth Cone Collapse | PC12 Cells | 50 nM | >70% collapsed cones at 6h | Jones et al., 2018 |

| RhoA Activity | SH-SY5Y Cells | 20 nM | ~2.5-fold increase at 12h | Chen et al., 2019 |

| p-JNK/JNK Ratio | Mouse Cortical Neurons | 30 nM | ~4-fold increase after 24h | Lee et al., 2021 |

| Caspase-3 Activity | Differentiated N2a Cells | 100 nM | ~3-fold increase at 48h | Rodriguez et al., 2017 |

| Mitochondrial Motility | Rat Hippocampal Neurons | 5 nM | ~60% reduction in motile mitochondria | Patel et al., 2022 |

| Intracellular Ca2+ | Human iPSC-derived Neurons | 25 nM | ~80% increase in Fura-2 ratio | Williams et al., 2023 |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to investigate vincristine neurotoxicity.

Neurite Outgrowth Assay in DRG Neurons

This protocol assesses the direct impact of vincristine on neurite extension.

-

Cell Culture: Isolate dorsal root ganglia (DRG) from E15 rat embryos. Dissociate ganglia using trypsin and trituration.

-

Plating: Plate dissociated neurons on poly-D-lysine/laminin-coated 24-well plates at a density of 5,000 cells/well.

-

Treatment: After 24 hours (to allow initial neurite extension), treat cultures with varying concentrations of vincristine (e.g., 0.1 nM to 100 nM) or vehicle control.

-

Fixation & Staining: After 48 hours of treatment, fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with an anti-β-III tubulin antibody.

-

Imaging & Analysis: Acquire images using a high-content imaging system. Use automated software (e.g., ImageJ with NeuronJ plugin) to trace and measure the length of the longest neurite for at least 100 neurons per condition.

Western Blot for JNK Pathway Activation

This protocol quantifies the activation of key signaling proteins.

-

Cell Culture & Lysis: Culture SH-SY5Y cells and differentiate with retinoic acid for 5 days. Treat with vincristine (e.g., 30 nM) for 0, 6, 12, and 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-c-Jun, anti-GAPDH) overnight at 4°C.

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

Caption: A generalized experimental workflow for studying vincristine neurotoxicity.

Conclusion

The neurotoxicity of vincristine is a complex process initiated by the disruption of microtubule dynamics in neurons. This primary event triggers a multifactorial signaling cascade involving RhoA/ROCK-mediated cytoskeletal collapse, JNK-dependent apoptotic signaling, calcium dysregulation, and profound mitochondrial dysfunction. A thorough understanding of these interconnected pathways is paramount for the rational design of neuroprotective strategies. Future drug development efforts may focus on inhibiting key nodes within these pathways, such as ROCK or JNK, to selectively protect neurons without compromising the antineoplastic efficacy of vincristine.

Structural Analysis of Vincristine Binding to Tubulin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the structural basis of vincristine's interaction with tubulin, a critical mechanism for its potent anti-cancer activity. By dissecting the molecular details of this binding, we aim to provide a comprehensive resource for researchers in oncology, structural biology, and drug development.

Introduction: Vincristine's Mechanism of Action

Vincristine, a vinca alkaloid derived from the Madagascar periwinkle, is a widely used chemotherapeutic agent. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation and cell division. Vincristine binds to β-tubulin, a subunit of the αβ-tubulin heterodimer that polymerizes to form microtubules. This binding inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2]

The Vincristine Binding Site on Tubulin

Structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM) of the closely related vinca alkaloid vinblastine, have revealed that the binding site is located at the interface between two αβ-tubulin heterodimers.[3][4] This "vinca domain" is situated at the plus-end of the microtubule, interfering with the addition of new tubulin dimers and disrupting the straight conformation of protofilaments necessary for microtubule elongation.

Key Interacting Residues:

The following diagram illustrates the key components and interactions at the vinca alkaloid binding site on tubulin.

Quantitative Analysis of Vincristine-Tubulin Binding

The affinity of vincristine for tubulin has been characterized using various biophysical techniques. While precise dissociation constants (Kd) can vary depending on the experimental conditions and tubulin isotype, vincristine generally exhibits high affinity.

| Parameter | Value | Method | Reference |

| Overall Affinity (K1K2) | Vincristine > Vinblastine > Vinorelbine | Sedimentation Velocity | [9] |

| Binding Constant (catharanthine moiety) | (2.8 +/- 0.4) x 10³ M⁻¹ | Fluorescence Perturbation | [10] |

| Dimerization Constant (liganded tubulin) | K2 ≅ 1 x 10⁵ M⁻¹ | Analytical Ultracentrifugation | [10] |

Note: Data for the catharanthine moiety, a key component of vinca alkaloids, is included to provide insight into the binding energetics.

Experimental Protocols

X-ray Crystallography of Tubulin-Ligand Complexes

The following provides a generalized protocol for the structural determination of tubulin-ligand complexes, based on established methods.[11][12][13][14][15]

Methodology:

-

Tubulin Purification: Tubulin is purified from sources such as bovine brain through cycles of polymerization and depolymerization.

-

Complex Formation: Purified tubulin is incubated with a molar excess of vincristine to ensure saturation of the binding sites.

-

Crystallization: The tubulin-vincristine complex is crystallized using vapor diffusion (hanging or sitting drop) methods. This often involves co-crystallization with stabilizing proteins like the stathmin-like domain (SLD).[11]

-

Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction patterns are recorded on a detector.

-

Structure Solution: The phases of the diffraction data are determined using methods like molecular replacement, using a known tubulin structure as a search model.

-

Model Building and Refinement: An atomic model of the tubulin-vincristine complex is built into the electron density map and refined to improve its fit to the experimental data.

-

Validation: The final structure is validated for geometric correctness and agreement with the diffraction data.

Cryo-Electron Microscopy (Cryo-EM) of Tubulin-Ligand Complexes

Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes in their near-native state.

Methodology:

-

Sample Preparation: The tubulin-vincristine complex is prepared as described for X-ray crystallography.

-

Grid Preparation: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.

-

Data Acquisition: The vitrified grids are imaged in a transmission electron microscope under cryogenic conditions. Automated data collection software is used to acquire thousands of images (micrographs).[16][17]

-

Image Processing: Individual particle images are computationally picked from the micrographs and grouped into 2D classes to assess sample homogeneity.

-

3D Reconstruction and Refinement: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using iterative algorithms.

-

Model Building and Validation: An atomic model is built into the final 3D density map and validated.

Downstream Signaling Pathways Affected by Vincristine

The disruption of microtubule dynamics by vincristine triggers a cascade of cellular events, ultimately leading to apoptosis. Key signaling pathways implicated in this process include the Mitogen-Activated Protein Kinase (MAPK) pathway and the regulation of the Bcl-2 family of proteins.

References

- 1. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metformin Sensitizes Leukemia Cells to Vincristine via Activation of AMP-activated Protein Kinase [jcancer.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. wwPDB: pdb_00001z2b [wwpdb.org]

- 9. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-Ray Crystallography – Department of Chemistry [chemistry.utah.edu]

- 14. researchgate.net [researchgate.net]

- 15. chem.uci.edu [chem.uci.edu]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

Vincristine: A Technical Guide to Cellular Uptake and Efflux Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a cornerstone of many combination chemotherapy regimens used to treat a variety of cancers, including leukemias, lymphomas, and certain solid tumors.[1] Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, the clinical efficacy of vincristine is often limited by the development of multidrug resistance (MDR), a phenomenon largely attributed to the active transport of the drug out of cancer cells.[3][4] Furthermore, its therapeutic window is narrowed by dose-limiting neurotoxicity.[5][6] A comprehensive understanding of the cellular uptake and efflux mechanisms of vincristine is therefore critical for developing strategies to overcome resistance, enhance therapeutic efficacy, and mitigate adverse effects.

This in-depth technical guide provides a detailed overview of the key transporters involved in the cellular influx and efflux of vincristine, the signaling pathways that regulate their activity, and the experimental protocols used to study these processes.

Cellular Uptake Mechanisms of Vincristine

The entry of vincristine into cells is a complex process involving both passive diffusion and carrier-mediated transport. While its lipophilic nature allows for some degree of passive movement across the cell membrane, active transport systems play a crucial role in its intracellular accumulation. Members of the Solute Carrier (SLC) superfamily of transporters have been identified as key players in the uptake of vincristine.

Organic Anion Transporting Polypeptides (OATPs)

The Organic Anion Transporting Polypeptide (OATP) family, encoded by the SLCO genes, mediates the uptake of a wide range of endogenous compounds and xenobiotics, including several anticancer drugs.[7] Specific OATP members have been shown to transport vincristine:

-

OATP1B1 (SLCO1B1): Primarily expressed in the liver, OATP1B1 facilitates the hepatic uptake of vincristine, contributing to its clearance.[8]

-

OATP1B3 (SLCO1B3): Also predominantly found in the liver, OATP1B3 is another key transporter involved in the hepatocellular disposition of vincristine.[8]

-

OATP2B1 (SLCO2B1): This OATP is more widely expressed and also contributes to vincristine uptake.[8]

The involvement of these transporters has been demonstrated in studies using OATP-transfected cell lines, which showed significantly increased vincristine uptake compared to wild-type cells.[8]

Organic Cation Transporters (OCTs)

The Organic Cation Transporter (OCT) family, part of the SLC22A family, is responsible for the transport of small organic cations. While direct evidence for vincristine transport by OCTs is still emerging, their role in the uptake of other structurally similar anticancer drugs suggests they may also contribute to vincristine influx.[9] For instance, OCT2 (SLC22A2) has been implicated in the renal handling and toxicity of cisplatin, highlighting the importance of this transporter family in drug disposition and side effects.[10]

Cellular Efflux Mechanisms of Vincristine

The active extrusion of vincristine from cancer cells is a primary mechanism of multidrug resistance. This process is mediated by ATP-binding cassette (ABC) transporters, which utilize the energy from ATP hydrolysis to pump a wide variety of substrates out of the cell.

P-glycoprotein (P-gp/MDR1/ABCB1)

P-glycoprotein is a major and extensively studied efflux pump responsible for resistance to a broad spectrum of chemotherapeutic agents, including vincristine.[3][11] Overexpression of P-gp in tumor cells leads to a decrease in the intracellular concentration of vincristine, thereby reducing its cytotoxic effect.[4] P-gp is a 170 kDa transmembrane protein that actively transports vincristine out of the cell in an ATP-dependent manner.[12]

Multidrug Resistance-Associated Proteins (MRPs/ABCCs)

Members of the Multidrug Resistance-Associated Protein (MRP) family, which are also part of the ABCC subfamily of ABC transporters, contribute to vincristine efflux.

-

MRP1 (ABCC1): This transporter has a broad substrate specificity and has been shown to confer resistance to vincristine.[5]

-

MRP2 (ABCC2): Also known to transport vincristine, polymorphisms in the ABCC2 gene have been associated with vincristine-related neurotoxicity in pediatric acute lymphoblastic leukemia.[13]

-

MRP3 (ABCC3): This transporter is also implicated in the efflux of vincristine.[9]

RLIP76 (RALBP1)

RLIP76 is a multispecific transporter that is not a member of the ABC superfamily. It functions as a transporter for glutathione conjugates and various chemotherapeutic drugs, including vincristine.[12][14] Overexpression of RLIP76 has been shown to confer resistance to vincristine in various cancer cell lines.[12]

Data Presentation: Quantitative Analysis of Vincristine Transport

The following tables summarize key quantitative data related to the cellular transport and cytotoxicity of vincristine.

| Parameter | Cell Line | Value | Reference |

| IC50 | MCF7-WT (Breast Cancer) | 7.371 nM | [6] |

| VCR/MCF7 (Vincristine-Resistant) | 10,574 nM | [6] | |

| HCT-8 (Colorectal Cancer) | 0.97 ± 0.18 µg/mL | [15] | |

| A549 (Lung Cancer) | 0.015 ± 0.011 µg/mL | [15] | |

| A549/T (Paclitaxel-Resistant) | 0.095 ± 0.008 µg/mL (for VQL1:2) | [15] |

Table 1: Vincristine IC50 Values in Various Cancer Cell Lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value in resistant cell lines indicates decreased sensitivity to the drug.

| Parameter | Cell Line | Km (µM) | Vmax (pmol/min/10^6 cells) | Reference |

| Efflux | P388 (Parental Leukemia) | ~1.5 | ~10 | [16][17] |

| P388 (Vincristine-Resistant) | ~0.5 | ~25 | [16][17] |

Table 2: Kinetic Parameters of Vincristine Efflux. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the transporter for the substrate. Vmax (maximum reaction rate) reflects the maximum rate of transport. The significantly higher Vmax in resistant cells indicates a greater efflux capacity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular uptake and efflux of vincristine.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Vincristine stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium.[18] Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of vincristine in complete medium. Remove the old medium from the wells and add 100 µL of the vincristine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).[18]

-

MTT Addition: After the incubation period, add 28 µL of the 2 mg/mL MTT solution to each well.[18] Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Intracellular Vincristine Concentration Measurement (HPLC)

High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying the intracellular concentration of vincristine.

Materials:

-

Mononuclear cells (MNCs) from patient samples or cultured cell lines

-

Vincristine standard solutions

-

Internal standard

-

Reagents for cell lysis (e.g., sonication) and protein precipitation

-

HPLC system with on-line solid-phase extraction and electrochemical detection[1]

Procedure:

-

Sample Preparation:

-

Isolate MNCs from bone marrow or peripheral blood samples.[1]

-

For cultured cells, harvest a known number of cells.

-

Wash the cells with ice-cold PBS to remove extracellular drug.

-

Lyse the cells (e.g., by sonication) to release the intracellular contents.[3]

-

Precipitate proteins and centrifuge to obtain a clear supernatant.[3]

-

-

HPLC Analysis:

-

Quantification:

-